5-Hydroxy-thymidine

Description

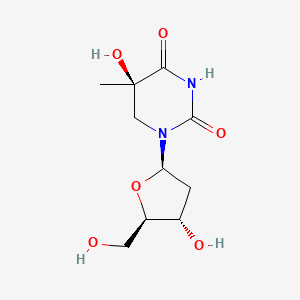

Structure

2D Structure

3D Structure

Properties

CAS No. |

78216-58-7 |

|---|---|

Molecular Formula |

C10H16N2O6 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

(5R)-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H16N2O6/c1-10(17)4-12(9(16)11-8(10)15)7-2-5(14)6(3-13)18-7/h5-7,13-14,17H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7+,10+/m0/s1 |

InChI Key |

MRODUHNLAXSPFV-MPXCPUAZSA-N |

Isomeric SMILES |

C[C@]1(CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O |

Origin of Product |

United States |

Biogenesis and Mechanisms of Formation of 5 Hydroxy Thymidine

Endogenous Formation Pathways within Biological Systems

Within the cellular environment, 5-Hydroxy-thymidine is not synthesized through standard metabolic pathways but is rather a byproduct of damage to DNA. The primary drivers of this endogenous formation are reactive oxygen species (ROS), which are generated as natural byproducts of aerobic metabolism. mdpi.combenthamopen.comyoutube.com

Reactive Oxygen Species (ROS) Mediated Oxidation of Thymidine (B127349)

Reactive oxygen species are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key ROS implicated in DNA damage include the superoxide (B77818) anion radical, hydrogen peroxide, and the highly reactive hydroxyl radical. benthamopen.comyoutube.com Cellular respiration in the mitochondria is a major endogenous source of ROS. mdpi.com These species can inflict oxidative damage on various cellular macromolecules, with DNA being a critical target. benthamopen.comyoutube.com The oxidation of thymidine by ROS is a significant pathway leading to the formation of several lesions, including this compound and its stereoisomers. oup.com

Hydroxyl Radical Addition Mechanisms at Thymidine Residues

The hydroxyl radical (•OH) is considered one of the most potent ROS, reacting with DNA components at diffusion-controlled rates. nih.gov Its primary mode of action on pyrimidine (B1678525) bases like thymine (B56734) is the addition to the C5–C6 double bond. mdpi.comfiu.edu This reaction is a major pathway for oxidative DNA damage. psu.edu

Specifically, the addition of a hydroxyl radical preferentially at the C5 position of the thymidine base leads to the formation of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical. nih.gov This radical is a key intermediate that can subsequently lead to the formation of stable products, including the diastereomers of 5-hydroxy-5,6-dihydrothymidine (B1219555) (a form of this compound). nih.gov Another pathway involves the one-electron oxidation of thymidine, which can also result in the formation of a thymine radical cation. Subsequent reaction with a hydroxide (B78521) ion (OH-) at the C5 position produces the 5-hydroxythymin-6-yl radical, an intermediate that can convert to the more stable 6-hydroxythymin-5-yl radical. nih.govacs.org

Table 1: Key Intermediates in Hydroxyl Radical-Mediated Formation of this compound

| Initiating Species | Target Site on Thymine | Resulting Radical Intermediate | Subsequent Product(s) |

| Hydroxyl Radical (•OH) | C5 of the pyrimidine ring | 5-hydroxy-5,6-dihydrothymidin-6-yl radical | 5-hydroxy-5,6-dihydrothymidine |

| One-electron oxidation followed by OH- | C5 of the pyrimidine ring | 5-hydroxythymin-6-yl radical | 6-hydroxythymin-5-yl radical |

Exogenous Inducing Agents and Their Contributions

In addition to endogenous processes, external agents can induce the formation of this compound. These include various forms of radiation and photosensitizing compounds that promote oxidative reactions.

Photosensitizer-Induced Oxidative Processes

Photosensitizers are molecules that, upon absorbing light energy, can transfer that energy to other molecules, such as oxygen, generating ROS. This process, known as photosensitization, can be categorized into Type I and Type II reactions. nih.gov

Type I Photosensitization: Involves electron or hydrogen atom transfer from the photosensitizer to a substrate, or vice versa, to form radicals. The one-electron oxidation of thymidine via a Type I mechanism generates a thymine radical cation. nih.gov This radical cation can then undergo hydration, leading to the formation of 5,6-dihydroxy-5,6-dihydrothymidine (thymidine glycol), a related but distinct lesion. nih.gov However, deprotonation from the methyl group of thymidine is another major pathway, leading to the formation of 5-(hydroxymethyl)-2'-deoxyuridine. nih.gov

Type II Photosensitization: Primarily involves the transfer of energy from the excited photosensitizer to molecular oxygen, producing highly reactive singlet oxygen. rsc.org

Studies using metallo-phthalocyanines as photosensitizers have shown the formation of the 5-hydroxy-5,6-dihydrothymidine-6-yl radical, the same species generated by ionizing radiation, implying the involvement of hydroxyl radicals in the photosensitized oxidation of thymidine. tandfonline.com Some environmental pollutants can also act as photosensitizers, leading to the formation of 1-(2-deoxy-β-d-ribofuranosyl)-5-hydroxy-5-methylhydantoin (HydT), another thymidine oxidation product, through processes involving hydroxyl radical addition or electron abstraction. rsc.orgresearchgate.net

Ionizing Radiation Effects on Thymidine

Ionizing radiation, such as gamma (γ) rays, is a well-established inducer of DNA damage. A primary mechanism of its action is the radiolysis of water, which generates a variety of reactive species, most notably the hydroxyl radical. nih.gov The attack of these radiation-induced hydroxyl radicals on the thymine base of DNA is a major source of oxidative lesions. nih.govosti.gov

Research has demonstrated that the exposure of thymidine to γ-radiation leads to the formation of several products, including 5,6-dihydroxy-5,6-dihydrothymidine (thymidine glycol), which is a major product of oxidative free radical attack on the C5-C6 double bond of the thymine moiety. psu.edu EPR-spin trapping studies have confirmed that exposure to γ-radiation forms two primary thymidine free radical species: the 5-hydroxy-5,6-dihydrothymidine-6-yl and the 6-hydroxy-5,6-dihydrothymidine-5-yl radicals. tandfonline.com These are the same intermediates observed in certain photosensitization reactions, underscoring the central role of hydroxyl radicals in both processes. tandfonline.com

Contextual Formation within DNA Macromolecules

The formation of this compound is not limited to the free nucleoside but occurs within the complex structure of the DNA double helix. When DNA is exposed to agents like ionizing radiation or other sources of ROS, the thymidine residues within the polymer are susceptible to oxidative modification. psu.edu

The generation of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical has been studied within oligodeoxyribonucleotides (short DNA strands). nih.gov In this context, the radical leads to the formation of several lesions, including thymidine glycol and 5-hydroxy-5,6-dihydrothymidine. nih.gov The formation of these lesions within the DNA strand can disrupt its structure and interfere with normal cellular processes like replication and transcription.

Furthermore, the radical intermediates formed on a thymine base can sometimes react with adjacent bases, leading to more complex DNA lesions. For instance, a cross-linking lesion between the C6 of 5-hydroxy-5,6-dihydrothymidine and the C8 of a neighboring guanine (B1146940) has been observed in dinucleoside monophosphates, although its formation in longer duplex DNA appears to be less frequent. nih.gov The presence of such lesions highlights the complex chemistry that can occur when thymidine is oxidized within the DNA macromolecule.

Formation in Oligodeoxyribonucleotides

The formation of 5-hydroxy-5,6-dihydrothymidine, often referred to as this compound, in oligodeoxyribonucleotides (ODNs) is primarily a consequence of oxidative stress, most notably through the action of hydroxyl radicals (•OH). These highly reactive species can be generated by various means, including the Fenton reaction or the gamma radiolysis of water. nih.govacs.org

The principal mechanism involves the electrophilic addition of a hydroxyl radical to the C5-C6 double bond of a thymidine residue within the ODN. nih.govresearchgate.net This addition preferentially occurs at the C5 position, giving rise to the 5-hydroxy-5,6-dihydrothymidin-6-yl radical. nih.govacs.org This radical is a key intermediate in the formation of several stable products.

Under aerobic conditions, this carbon-centered radical can react with molecular oxygen to form a peroxyl radical. mdpi.com This peroxyl radical can then undergo further reactions. For instance, it can abstract a hydrogen atom from a neighboring sugar moiety, leading to the formation of thymine glycol and a 2-deoxyribonolactone. mdpi.com

Alternatively, the 5-hydroxy-5,6-dihydrothymidin-6-yl radical can be reduced to form 5-hydroxy-5,6-dihydrothymidine. Research examining the independent generation and reactivity of this radical in single- and double-stranded ODNs has identified several major products originating from it: thymidine glycol, 5-hydroxy-5,6-dihydrothymidine, thymidine, and an abasic site lesion. nih.gov

In specific contexts, such as dinucleoside monophosphates and trinucleoside diphosphates, the 5-hydroxy-5,6-dihydrothymidin-6-yl radical can also induce a cross-linking lesion where the C6 of the modified thymidine becomes covalently bonded to the C8 of a neighboring guanine. nih.gov However, the formation of this particular cross-link in duplex ODNs, either from the independently generated radical or through gamma irradiation, is observed at levels near or below the detection limit of sensitive analytical methods like LC-MS/MS. nih.govacs.org

The table below summarizes the major products formed from the 5-hydroxy-5,6-dihydrothymidin-6-yl radical in oligodeoxyribonucleotides.

| Precursor Radical | Resulting Products in Oligodeoxyribonucleotides |

| 5-hydroxy-5,6-dihydrothymidin-6-yl radical | Thymidine glycol, 5-hydroxy-5,6-dihydrothymidine, Thymidine, Abasic site lesion, C6-C8 cross-link with neighboring guanine (in short ODNs) |

Formation in Genomic DNA

In the context of genomic DNA, this compound is a recognized product of oxidative damage resulting from endogenous metabolic processes and exposure to exogenous agents like ionizing radiation. osti.gov The mechanisms of formation mirror those observed in oligonucleotides, with the hydroxyl radical playing a central role.

Gamma-radiolysis of cellular water generates hydroxyl radicals that attack the DNA bases. researchgate.net The thymine moiety is particularly susceptible to this attack. allenpress.com The reaction of •OH with thymine in DNA leads to the formation of various products, including the diastereomers of thymidine glycol and 5-hydroxy-5,6-dihydrothymidine. osti.govallenpress.com The formation of these products involves the generation of intermediate hydroperoxyl radicals from the initial C-centered thymine radicals in the presence of oxygen. scispace.com

Studies quantifying the yield of radiation-induced DNA base modifications have provided valuable data on the frequency of these lesions. For instance, in cellular DNA exposed to gamma radiation, thymidine glycols are the most abundant lesions measured. allenpress.com While specific yields for 5-hydroxy-5,6-dihydrothymidine are often grouped with other thymine oxidation products, its formation is a consistent outcome of radiation-induced DNA damage. One study using gas chromatography-mass spectrometry with selected-ion-monitoring (GC-MS/SIM) successfully detected and characterized 5-hydroxy-5,6-dihydrothymine in DNA exposed to hydroxyl radicals and hydrogen atoms from ionizing radiation at doses as low as 0.1 to 10 Gy. osti.gov

The formation of 5,6-dihydrothymine, a related reduced product, is also observed, particularly under anaerobic conditions. asm.org Repair enzymes, such as Endonuclease III, are known to recognize and excise a range of oxidized pyrimidines, including 5-hydroxy-5,6-dihydrothymine, from DNA. oup.com

The following table presents data on the yields of various base damage products in cellular DNA following exposure to gamma radiation, providing a comparative context for the formation of thymine-derived lesions.

| Radiation Source | DNA Damage Product | Yield (lesions / 10⁶ bases / Gy) |

| Gamma Rays | Thymidine Glycols (total diastereomers) | 0.097 |

| 5-Hydroxymethyl-2'-deoxyuridine (B45661) (5-HmdUrd) | 0.023 | |

| 5-Formyl-2'-deoxyuridine (5-FordUrd) | 0.022 | |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) | 0.020 | |

| FapyGua | 0.039 | |

| 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodAdo) | 0.003 | |

| FapyAde | 0.005 | |

| Carbon Heavy Ions | Thymidine Glycols (total diastereomers) | 0.062 |

| 5-Hydroxymethyl-2'-deoxyuridine (5-HmdUrd) | 0.012 | |

| 5-Formyl-2'-deoxyuridine (5-FordUrd) | 0.011 | |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo) | 0.010 | |

| FapyGua | 0.022 | |

| 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxodAdo) | 0.003 | |

| FapyAde | 0.001 |

Data sourced from a study on the formation of modified DNA bases in cells exposed to gamma radiation and high-LET particles. allenpress.com

Enzymatic Processing and Recognition of 5 Hydroxy Thymidine Lesions

DNA Repair Pathway Involvement and Specificity

The repair of 5-hydroxy-thymidine is a multi-step process orchestrated by a series of specialized enzymes that recognize the lesion, excise it, and restore the original DNA sequence.

Base Excision Repair (BER) Pathway Orchestration

The Base Excision Repair (BER) pathway is the principal mechanism for repairing small, non-helix-distorting base lesions, including those arising from oxidative damage. wikipedia.org The process is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosylic bond that links the base to the deoxyribose sugar. pnas.org This action creates an apurinic/apyrimidinic (AP) site, which is a gap in the DNA where a base is missing. aacrjournals.orgoup.com Following base removal, an AP endonuclease cleaves the phosphodiester backbone adjacent to the AP site, creating a single-strand break. wikipedia.orgnih.gov This break is then processed by other enzymes, including a DNA polymerase that fills the gap with the correct nucleotide and a DNA ligase that seals the nick, thereby completing the repair process. aacrjournals.org

DNA N-Glycosylase Activity and Substrate Specificity

The initial recognition and excision of this compound are carried out by DNA N-glycosylases, which exhibit specificity for different types of damaged bases.

Several bifunctional DNA glycosylases are capable of recognizing and excising oxidized pyrimidines like this compound. These enzymes not only possess glycosylase activity but also an AP lyase activity, allowing them to both remove the damaged base and cleave the DNA backbone at the resulting AP site.

Endonuclease III (Nth) : In Escherichia coli, Endonuclease III (also known as Nth) is a key enzyme that excises a wide range of oxidized pyrimidines. nih.gov Its substrates include thymine (B56734) glycol, 5-hydroxy-5-methylhydantoin (B43818), and 5-hydroxy-6-hydrothymine. nih.gov The human homolog, NTH1, also recognizes and removes oxidized pyrimidines. aacrjournals.org

Endonuclease VIII (Nei) : E. coli Endonuclease VIII (also known as Nei) has an overlapping substrate specificity with Endonuclease III and can remove various oxidized pyrimidines, including 5-hydroxycytosine (B44430) and 5-hydroxyuracil. uvm.edunih.gov Unlike Endonuclease III, which performs β-elimination, Endonuclease VIII exhibits both β- and δ-elimination lyase activity. neb.comneb.com

Formamidopyrimidine DNA N-Glycosylase (Fpg) : While primarily known for excising oxidized purines like 8-oxoguanine, Fpg from E. coli also shows activity against some oxidized pyrimidines. acs.org

Ntg1 and Ntg2 : In the yeast Saccharomyces cerevisiae, Ntg1 and Ntg2 are homologs of E. coli Endonuclease III. aacrjournals.org Both enzymes are capable of excising a range of oxidized pyrimidines, including 5-hydroxyuracil, 5-hydroxycytosine, and thymine glycol. aacrjournals.orgoup.com They also remove formamidopyrimidines. oup.com

| Enzyme | Organism/Family | Key Substrates Including this compound Analogs |

| Endonuclease III (Nth) | E. coli / Human (NTH1) | Thymine glycol, 5-hydroxy-5-methylhydantoin, 5-hydroxy-6-hydrothymine, 5-hydroxycytosine, 5-hydroxyuracil. aacrjournals.orgnih.gov |

| Endonuclease VIII (Nei) | E. coli | Thymine glycol, 5-hydroxy-5-methylhydantoin, 5-hydroxycytosine, 5-hydroxyuracil. uvm.edunih.govbigcontent.io |

| Fpg | E. coli | Primarily oxidized purines, some oxidized pyrimidines. acs.org |

| Ntg1 | S. cerevisiae | Thymine glycol, 5-hydroxy-6-hydrothymine, 5-hydroxyuracil, 5-hydroxycytosine, formamidopyrimidines. aacrjournals.orgoup.com |

| Ntg2 | S. cerevisiae | Thymine glycol, 5-hydroxy-6-hydrothymine, 5-hydroxyuracil, 5-hydroxycytosine, formamidopyrimidines. aacrjournals.orgoup.com |

In contrast to the broad specificity of enzymes like Endonuclease III and its homologs, other glycosylases exhibit more restricted substrate ranges. A notable example is the 8-oxoguanine DNA glycosylase (Ogg1). The Ogg1 protein is primarily responsible for the recognition and excision of 8-oxoguanine (8-oxoG), a common oxidative lesion of guanine (B1146940). genecards.orguniprot.org Studies have shown that yeast Ogg1 (yOgg1) does not efficiently recognize or remove oxidized thymine derivatives like 5-hydroxy-5-methylhydantoin, highlighting the substrate specificity among DNA glycosylases. acs.org This specificity ensures that different types of lesions are targeted by the appropriate repair enzymes.

Excision by Bifunctional DNA Glycosylases (e.g., Endonuclease III, Endonuclease VIII, Formamidopyrimidine DNA N-Glycosylase (Fpg), Ntg1, Ntg2)

AP Lyase Activity and Associated DNA Strand Cleavage

Bifunctional DNA glycosylases, after excising the damaged base, utilize their intrinsic AP lyase activity to incise the phosphodiester backbone at the newly formed AP site. This cleavage typically occurs 3' to the AP site via a β-elimination reaction, which results in a single-strand break with a 3'-α,β-unsaturated aldehyde and a 5'-phosphate terminus. aacrjournals.orgneb.com Some enzymes, like Endonuclease VIII, can further process this intermediate through δ-elimination, leaving a 3'-phosphate. neb.comneb.com This strand cleavage is a critical step that prepares the DNA for the subsequent synthesis and ligation steps of the BER pathway.

DNA Polymerase Interactions and Replicative Consequences

The presence of a this compound lesion in the DNA template can have significant consequences for DNA replication. Such lesions can act as blocks to DNA polymerases, stalling the replication fork. acs.org For example, oxidized thymine residues have been shown to be strong blocking lesions for E. coli polymerase I Klenow fragment, Taq DNA polymerase, and DNA polymerase β. acs.org This blockage underscores the importance of the efficient removal of these lesions to ensure the fidelity and completion of DNA replication. If not repaired, the persistence of this compound can lead to replication fork collapse and potentially to mutations or cell death. ontosight.aiplos.org

Inhibition of DNA Polymerase Activity by this compound Lesions

This compound lesions present in a DNA template are known to inhibit the progression of DNA polymerases. nih.govnih.gov Studies on oligonucleotides containing this lesion have demonstrated that it acts as a block to DNA synthesis. nih.gov The inhibitory effect is observed both during the incorporation of a nucleotide opposite the lesion (translesional synthesis) and, more markedly, during the extension of the primer strand one nucleotide past the lesion. nih.gov This indicates that even if a polymerase manages to insert a base opposite the this compound, the structural distortion it causes impedes the subsequent addition of the next nucleotide. nih.govpnas.org

Research using E. coli DNA polymerase I has shown that the presence of thymine hydrates in a poly(dA-dT) template leads to a significant decrease in the incorporation of nucleotides. nih.gov The partial recovery of polymerase activity after heat treatment, which reverses the hydrate (B1144303) lesion back to thymine, provides direct evidence that these hydrates are responsible for inhibiting DNA synthesis. nih.gov Similarly, other oxidized thymine derivatives, such as 5-hydroxy-5-methylhydantoin, have been characterized as strongly blocking lesions for multiple DNA polymerases, including the Klenow fragment of E. coli polymerase I, Taq DNA polymerase, and DNA polymerase β. acs.orgnih.gov

Fidelity of Nucleotide Incorporation Opposite this compound

Despite its inhibitory nature, the this compound lesion does not appear to be highly mutagenic. The fidelity of nucleotide incorporation by the Klenow fragment (exo-), for instance, is only slightly reduced when encountering this lesion. nih.gov Structural studies on the closely related lesion, thymine glycol (Tg), reveal that the damaged base remains intrahelical and is capable of forming a regular Watson-Crick base pair with an incoming adenine (B156593) (A). pnas.org This suggests a strong preference for the correct insertion of adenine opposite the oxidized thymine base.

The primary challenge posed by the lesion is not a miscoding event leading to mutation, but rather the physical blockage of polymerase progression. pnas.org

Table 1: Fidelity of Nucleotide Incorporation Opposite Oxidized Thymine Lesions

| Lesion Type | DNA Polymerase | Preferred Nucleotide Incorporation | Fidelity | Source |

| This compound | Klenow fragment (exo-) | Not explicitly stated, but implies Adenine | "Reduced only slightly" | nih.gov |

| Thymine Glycol (related) | RB69 DNA polymerase | Adenine (A) | Forms a regular Watson-Crick base pair | pnas.org |

Mechanisms of Polymerase Stalling and Lesion Bypass

The mechanism by which this compound and related lesions stall DNA polymerases is rooted in structural disruption. The saturation of the 5,6-double bond and the addition of the hydroxyl group alter the stereochemistry of the thymine ring. ontosight.ai Specifically, the C5-methyl group of the damaged pyrimidine (B1678525) is forced into a pseudoaxial orientation, protruding from the ring. nih.govpnas.org

This altered conformation creates two major problems for the polymerase:

Disruption of Base Stacking: The protruding methyl group physically prevents the adjacent base on the 5' side of the template strand from stacking against it, a crucial interaction for maintaining the helical structure within the polymerase active site. nih.govpnas.org

Template Strand Displacement: The lack of stacking causes the 5'-adjacent base to be displaced from its correct templating position. pnas.org Even after a nucleotide is successfully incorporated opposite the lesion and the DNA is translocated, this displaced base is not positioned to correctly pair with the next incoming dNTP. pnas.org

This structural impediment explains why the inhibition of primer extension past the lesion is often more pronounced than the inhibition of nucleotide incorporation opposite it. nih.govpnas.org The polymerase is effectively halted because the template for the next insertion step is misaligned. pnas.org Overcoming this stall requires specialized mechanisms, often involving translesion synthesis (TLS) polymerases that have more open active sites and can tolerate distorted DNA geometries. unc.edu

Nuclease and Phosphodiesterase Processing of Modified DNA

Beyond DNA polymerases, other enzymes interact with DNA containing oxidative damage. The susceptibility of DNA containing thymine oxidation products to cleavage by nucleases and phosphodiesterases has been a subject of investigation. These enzymes are often used in laboratory settings to probe the stability and structure of modified DNA. acs.orgmdpi.com

Studies on oligonucleotides containing 5-hydroxy-5-methylhydantoin, a related thymidine (B127349) oxidation product, have specifically investigated its processing by several enzymes. acs.orgnih.gov These experiments analyze the ability of such enzymes to recognize and cleave the phosphodiester backbone near the site of damage.

Table 2: Enzymatic Processing of Oxidized Thymidine-Containing DNA

| Enzyme | Type | Action on Modified DNA | Source |

| Nuclease P1 | Nuclease | Processing investigated on 5-hydroxy-5-methylhydantoin lesions | acs.orgnih.gov |

| Snake Venom Phosphodiesterase | 3'→5' Exonuclease | Processing investigated on 5-hydroxy-5-methylhydantoin lesions | acs.orgnih.gov |

| Calf Spleen Phosphodiesterase | Phosphodiesterase | Processing investigated on 5-hydroxy-5-methylhydantoin lesions | acs.orgnih.gov |

Structural and Conformational Perturbations Induced by 5 Hydroxy Thymidine

Effects on Duplex DNA Stability

The stability of the DNA double helix is critical for its biological function, and lesions can compromise this stability. The presence of 5-hydroxy-thymidine has been shown to be detrimental to the thermal and thermodynamic integrity of duplex DNA. nih.gov

Thermal Denaturation and Melting Profile Analysis of Modified Duplexes

Ultraviolet (UV) melting studies are a standard method for assessing the thermal stability of DNA duplexes. These experiments measure the melting temperature (T_m), the temperature at which half of the duplex DNA strands have dissociated into single strands. Research on duplexes containing (5R)-5,6-dihydro-5-hydroxythymidine reveals that this lesion significantly destabilizes the DNA structure. nih.gov

Table 1: Thermal Denaturation (T_m) of DNA Duplexes Containing a Single (5R)-5,6-dihydro-5-hydroxythymidine (ho⁵T) Lesion

| Duplex Sequence (5'-3') | Complementary Base | T_m (°C) Unmodified | T_m (°C) Modified | ΔT_m (°C) |

| GCA GCG T GC AGC G | A | 52.0 | 43.5 | -8.5 |

| GCA GCG ho⁵T GC AGC G | A | |||

| GCA GCG ho⁵T GC AGC G | G | 38.2 | -13.8 | |

| GCA GCG ho⁵T GC AGC G | C | 37.5 | -14.5 | |

| GCA GCG ho⁵T GC AGC G | T | 36.9 | -15.1 |

Data is representative and derived from qualitative findings indicating significant duplex destabilization. nih.gov

Thermodynamic Parameters of Duplex Destabilization

The destabilization of DNA by this compound can be quantified by analyzing the thermodynamic parameters of duplex formation: the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). A less negative ΔG° indicates lower stability. Studies on (5R)-5,6-dihydro-5-hydroxythymidine show that it makes the formation of the DNA duplex less favorable. nih.gov The change in free energy (ΔΔG°) upon introducing the lesion is positive, confirming the destabilizing effect. This destabilization is primarily driven by a significant and unfavorable change in enthalpy (ΔH°), which is only partially offset by the entropy term (TΔS°).

Table 2: Thermodynamic Parameters for Duplex Formation at 37°C

| Duplex | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) | ΔΔG°₃₇ (kcal/mol) |

| Unmodified (T•A pair) | -85.5 | -230.4 | -14.1 | - |

| Modified (ho⁵T•A pair) | -75.2 | -205.1 | -11.5 | +2.6 |

Thermodynamic data are representative and based on the reported destabilizing effects of the lesion. nih.gov

Impact on Local and Global DNA Architecture

Conformational Changes of the Nucleoside Unit within DNA

The presence of (5R)-5,6-dihydro-5-hydroxythymidine within a DNA duplex leads to distinct conformational adjustments of the nucleoside itself. The saturation of the C5-C6 double bond in the pyrimidine (B1678525) ring, a defining feature of this lesion, removes the planarity of the base. This structural alteration forces changes in the local geometry to accommodate the non-planar residue within the helix. While detailed high-resolution structural studies, such as NMR spectroscopy, are required for precise atomic coordinates, the thermodynamic and electrophoretic data suggest the lesion remains intrahelical. nih.govnih.gov This contrasts with some other bulky lesions that cause the base to flip out of the helix. atdbio.com

Alterations in Base Stacking Interactions and Helical Geometry

Base stacking is a primary force stabilizing the DNA double helix. nih.gov The introduction of this compound causes significant disruption to these interactions. The non-planar nature of the damaged base hinders effective stacking with its neighbors. Specifically, the lesion disrupts base pairing and stacking at the nucleotide on its 5' side. nih.govnih.gov This localized disturbance in the helical structure contributes to the observed thermodynamic instability and can affect the fidelity of DNA replication by creating a distorted template.

Base Pairing Characteristics within Modified Duplexes

Preferential Base Pairing to Specific Nucleotides (e.g., Deoxyadenosine)

The table below summarizes the thermodynamic findings from UV melting studies on DNA duplexes containing this compound.

| Duplex Characteristic | Observation | Implication | Source |

|---|---|---|---|

| Overall Stability | Duplex containing this compound shows a lower melting temperature (Tm) compared to the unmodified duplex. | The lesion destabilizes the DNA double helix. | nih.gov |

| Base Pairing Partner | The lesion preferentially base pairs to deoxyadenosine. | Despite destabilization, it maintains a pairing preference consistent with its parent nucleoside, thymidine (B127349). | nih.gov |

Disruptions of Adjacent Base Pairing Interactions

The structural perturbation caused by this compound is not confined to its own base pair. Experimental evidence demonstrates that the presence of this lesion in a DNA duplex disrupts the base pairing of the nucleotide located at the 5'-adjacent position. nih.gov This localized disruption of stacking and pairing interactions can have significant consequences for DNA replication and repair.

Further studies have shown that this disruption results in the thermally preferred misincorporation of purines (adenine or guanine) opposite the 5'-deoxyadenosine (B1664650) that is stacked above the this compound lesion. nih.gov This indicates that the conformational change induced by the hydroxyl group extends to its neighbors, altering the local structure in a way that can lead to sequence-specific mutations during subsequent rounds of DNA replication.

Methodologies for the Chemical Synthesis of 5,6-Dihydro-5-hydroxythymidine-Containing Oligonucleotides

The incorporation of a chemically sensitive lesion such as 5,6-dihydro-5-hydroxythymidine requires specialized synthetic strategies that deviate from standard oligonucleotide synthesis protocols. The primary challenge lies in protecting the sensitive hydroxy group and ensuring the integrity of the modified base throughout the synthesis and deprotection steps.

The phosphoramidite (B1245037) method is the standard for automated solid-phase oligonucleotide synthesis. tcichemicals.com The synthesis cycle involves three main steps:

Coupling: A phosphoramidite monomer is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. tcichemicals.com

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. tcichemicals.com

Deprotection: The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) is removed to allow for the next coupling reaction. tcichemicals.combiosearchtech.com

For sensitive nucleosides like (5R)-5,6-dihydro-5-hydroxythymidine, standard deprotection conditions, which often involve strong bases like ammonium (B1175870) hydroxide (B78521), can lead to degradation of the lesion. capes.gov.bracs.orgnih.gov To circumvent this, "fast-deprotecting" phosphoramidites are employed. umich.edu These utilize protecting groups on the exocyclic amines of standard bases (e.g., phenoxyacetyl (Pac) for adenosine (B11128), acetyl (Ac) for cytidine, and iso-propyl-phenoxyacetyl (iPr-Pac) for guanosine) that can be removed under much milder basic conditions, such as 0.05 M potassium carbonate in methanol (B129727). biosearchtech.comumich.edu This approach prevents the retrocondensation reaction that can occur with dihydropyrimidine (B8664642) derivatives under harsh alkaline conditions. umich.edu

Protecting groups are essential in oligonucleotide synthesis to prevent unwanted side reactions. The choice of protecting groups must form an orthogonal set, meaning each type of group can be removed under specific conditions without affecting the others. umich.eduumich.edu

5'-Hydroxyl Group: The 4,4'-dimethoxytrityl (DMTr) group is the standard choice for protecting the 5'-hydroxyl function. biosearchtech.comumich.edu It is acid-labile and can be removed cleanly at each step of the chain extension without affecting the base or phosphate protecting groups. umich.edu

Phosphate Group: The 2-cyanoethyl (CE) group is commonly used to protect the internucleotidic phosphate linkage. It is stable throughout the synthesis but is readily removed during the final basic deprotection step. biosearchtech.com

Nucleobase Exocyclic Amines: Acyl protecting groups like benzoyl (Bz) for adenosine and cytidine, and isobutyryl (iBu) for guanosine (B1672433) are standard. umich.edu However, for sensitive oligonucleotides, milder protecting groups like Pac, Ac, and iPr-Pac are necessary to allow for gentler deprotection. biosearchtech.com

Lesion-Specific Protection: The hydroxyl group of 5-hydroxythymidine itself must be protected during synthesis. This is often achieved as part of the phosphoramidite building block preparation, ensuring its stability until the final deprotection steps.

The final deprotection of an oligonucleotide containing a sensitive lesion like 5,6-dihydro-5-hydroxythymidine must be carefully orchestrated. An improved method involves using mild deprotection conditions that are compatible with the lesion's stability. nih.gov For example, using potassium carbonate in methanol can effectively remove the "fast-deprotecting" acyl groups and the cyanoethyl groups without damaging the incorporated 5,6-dihydro-5-hydroxythymidine. biosearchtech.comumich.edu

The de novo chemical synthesis of oligonucleotides containing a modified nucleoside is the most common method for site-specific incorporation. oup.com This involves synthesizing the modified nucleoside as its phosphoramidite derivative, which can then be introduced at any desired position in the sequence during automated solid-phase synthesis. oup.comnih.gov

The synthesis of oligonucleotides containing (5R)-5,6-dihydro-5-hydroxythymidine has been successfully achieved using this phosphoramidite approach. capes.gov.bracs.orgnih.govacs.org The key to this success is the use of synthetic schemes that avoid the harsh ammonium hydroxide treatment typically used for deprotection. capes.gov.bracs.orgnih.gov For instance, photolabile solid-phase synthesis supports can be used, allowing the oligonucleotide to be cleaved from the support under neutral conditions before the base-labile protecting groups are removed under mild alkaline conditions. oup.com This ensures the integrity of the sensitive lesion within the final oligonucleotide product. nih.govoup.com

Synthesis of Related Thymidine Analogues for Mechanistic Research

To understand the biological consequences of specific DNA lesions, researchers often synthesize and study related structural analogs. These analogs can help elucidate the roles of different functional groups in the lesion's recognition and repair.

1-(2-Deoxy-β-d-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin (5-OH-5-Me-dHyd) is a major oxidation product of thymidine. acs.org To study its biological effects, this modified nucleoside has been chemically prepared and site-specifically incorporated into oligonucleotides. acs.orgnih.gov The synthesis is achieved using the phosphoramidite method, which necessitates the use of mild deprotection conditions to preserve the integrity of the hydantoin (B18101) ring. acs.orgnih.gov The 5'-monomethoxytrityl derivative of 5-OH-5-Me-dHyd can be prepared by the chemical oxidation of 5'-monomethoxytrityl thymidine. acs.org Stability studies have confirmed that the hydantoin nucleosides are weakly unstable under the piperidine (B6355638) conditions often used in sequencing gels but can be successfully incorporated into DNA fragments using the appropriate mild deprotection strategies. nih.govacs.org

5-Hydroxymethyl-2'-deoxyuridine (B45661) (HMdU) is another important oxidation product of thymidine residues in DNA. acs.org The synthesis of oligonucleotides containing HMdU has been a significant challenge due to the similar reactivity of the 5- and 5'-(hydroxymethyl) groups. acs.org

Chemical Synthesis and Analog Development for Research

The synthesis of thymidine (B127349) analogues with modifications to the sugar moiety is a cornerstone of medicinal chemistry, aimed at developing novel therapeutic agents with improved efficacy and metabolic stability. nih.gov One of the most significant sugar-modified analogues is 2′,3′-didehydro-3′-deoxythymidine (d4T, Stavudine), which features a double bond in the sugar ring. nih.govtandfonline.com This structural alteration is key to its biological activity, but it also provides a reactive scaffold for further chemical modifications. The development of d4T analogues often involves not only alterations to the sugar ring but also substitutions on the thymine (B56734) base, leading to compounds such as 5-hydroxy-d4T (also known as 5-hydroxymethyl-d4T). ontosight.ai

The synthesis of these complex molecules requires multi-step strategies, often starting from thymidine or other nucleoside precursors. ontosight.ai A significant challenge in synthesizing sugar-modified analogues is achieving regio- and stereoselectivity. tandfonline.com Various synthetic routes have been explored, including the construction of carbocyclic analogues where a methylene (B1212753) group replaces the furanose oxygen, which enhances the stability of the glycosidic bond. nih.gov

One prominent strategy for synthesizing d4T analogues involves the direct chemical modification of d4T itself. Research has demonstrated the synthesis of a class of 5,6-dihydro derivatives of d4T through the regiospecific addition of various reagents across the 5,6-olefinic bond of the thymine ring. tandfonline.com This approach allows for the introduction of diverse functional groups at the C-5 and C-6 positions. For instance, the reaction of d4T with reagents like bromine, chlorine, or iodine in the presence of alcohols (e.g., methanol (B129727), ethanol), sodium azide, or water leads to a variety of 5,6-disubstituted-5,6-dihydro-d4T diastereomers. tandfonline.com This method has been successfully used to create 5-halo-6-alkoxy, 5-halo-6-azido, and 5-halo-6-hydroxy derivatives. tandfonline.com The subsequent synthesis of 5-methoxy-6-hydroxy derivatives of d4T highlights a pathway toward introducing hydroxyl groups onto the pyrimidine (B1678525) ring system of a sugar-modified thymidine analogue. tandfonline.com

The table below summarizes the synthesis of various 5,6-disubstituted-5,6-dihydro-d4T analogues, showcasing the versatility of the regiospecific addition reaction.

Table 1: Synthesis of 5,6-Dihydro-d4T Analogues via Regiospecific Addition tandfonline.com

| Starting Material | Reagent (XR) | Product Class | Example Product |

|---|---|---|---|

| d4T | N-Bromosuccinimide (NBS) in Methanol | 5-Bromo-6-methoxy-5,6-dihydro-d4T | (5R,6S)-5-Bromo-6-methoxy-5,6-dihydro-d4T |

| d4T | N-Chlorosuccinimide (NCS) in Methanol | 5-Chloro-6-methoxy-5,6-dihydro-d4T | (5R,6S)-5-Chloro-6-methoxy-5,6-dihydro-d4T |

| d4T | Iodo-succinimide (NIS) in Methanol | 5-Iodo-6-methoxy-5,6-dihydro-d4T | (5R,6S)-5-Iodo-6-methoxy-5,6-dihydro-d4T |

Another synthetic approach focuses on building the desired analogue from a modified pyrimidine base. The synthesis of 5-(hydroxymethyl)-2'-deoxyuridine is a key starting point for creating 5-hydroxymethylated nucleosides. nih.gov This intermediate can then undergo further modifications to introduce the unsaturated sugar moiety characteristic of d4T. For example, an improved synthesis for 5-hydroxymethyl-2'-deoxycytidine ((5-HOMe)dC) phosphoramidite (B1245037) from 2'-deoxyuridine (B118206) has been developed, which involves a temporary protecting group-free conversion that could be adapted for thymidine analogues. nih.gov

Furthermore, research into fluorescent nucleoside analogues has also contributed to the synthetic toolbox. The synthesis of derivatives of a fluorescent thymidine analogue via Sonogashira reaction and subsequent copper-catalyzed cycloaddition demonstrates advanced methods for modifying the nucleobase while retaining the sugar structure, a strategy that can be applied to sugar-modified scaffolds as well. nih.gov These varied and sophisticated synthetic strategies are crucial for generating a diverse library of thymidine analogues, facilitating research into their structure-activity relationships and potential therapeutic applications. nih.gov

Advanced Analytical Methodologies for 5 Hydroxy Thymidine Quantification and Characterization

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) stands as a cornerstone for the analysis of modified nucleosides like 5-Hydroxy-thymidine due to its exceptional sensitivity and ability to provide molecular weight and structural information.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the sensitive and specific quantification of DNA modifications, including this compound and its derivatives. uu.nlnih.govacs.org This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. uu.nl The use of stable isotopically labeled internal standards in an isotope dilution mass spectrometry measurement enhances the accuracy of quantification. acs.org

LC-MS/MS has been successfully employed to measure a range of oxidized deoxynucleosides in DNA samples, offering a significant advantage over methods like gas chromatography-mass spectrometry by requiring less complex sample preparation, which in turn minimizes the risk of artificial oxidation. nih.govacs.org The technique is capable of detecting extremely low levels of modified nucleosides, with limits of detection (LODs) for some modified cytosine derivatives reaching as low as 0.06 fmol. nih.govacs.org For the analysis of this compound and related compounds, both positive and negative ion electrospray ionization modes can be utilized, with the choice often depending on the specific set of analytes being measured. nih.govacs.org For instance, while many oxidized nucleosides can be detected in both modes, certain adducts like thymidine (B127349) glycol show significantly greater sensitivity in negative ion mode. nih.govacs.orgoup.com The fragmentation patterns observed in MS/MS, typically involving the cleavage of the glycosidic bond, provide the specificity needed for accurate quantification in complex biological matrices. nih.govacs.org

A highly sensitive LC-MS/MS method has been specifically developed for the quantitative analysis of 5-hydroxymethyl-2'-deoxyuridine (B45661) (a related compound) in oligonucleotides, demonstrating the technique's applicability to modified thymidine analogs. uu.nl This highlights the adaptability of LC-MS/MS for detailed biochemical studies, such as monitoring enzymatic activity. uu.nl

| Analyte | Method | Key Findings |

| Oxidized Deoxynucleosides (including 5-hydroxy-methyl-2'-deoxyuridine) | HPLC-MS/MS | Developed a method with fast sample preparation to measure multiple oxidized deoxynucleosides. nih.govacs.org |

| 5-hydroxymethyl-2'-deoxyuridine | LC-MS/MS | Established a highly sensitive and selective method to quantify in vitro enzymatic activity on synthetic oligonucleotides. uu.nl |

| Oxidized DNA bases and nucleosides | HPLC-MS/MS | Quantified eight radiation-induced DNA damage products in isolated and cellular DNA using stable isotope dilution. acs.org |

| 5-methylcytosine (B146107) and 5-hydroxymethylcytosine (B124674) | cHILIC-ESI-qTOF-MS/MS | Achieved very low limits of detection (0.06 fmol for 5-mdC) in genomic DNA. nih.gov |

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are indispensable tools for assessing the integrity and purity of synthetic oligonucleotides containing this compound and its analogs. acs.orgnih.gov These "soft" ionization techniques allow for the analysis of intact large molecules like oligonucleotides with minimal fragmentation, providing accurate molecular weight information.

ESI-MS is often coupled with liquid chromatography (LC-MS) and is particularly useful for analyzing polar compounds without the need for derivatization. oup.com It can be operated in both positive and negative ion modes to form protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, respectively. oup.com This technique has been used to confirm the molecular weight and purity of modified oligonucleotides. acs.orgnih.gov

MALDI-TOF mass spectrometry is another key technique for the characterization of oligonucleotides. nih.govoup.com It can be used to confirm the successful incorporation of modified bases and to verify the sequence of the oligonucleotide. nih.gov Analysis of unpurified synthetic oligonucleotides by MALDI-TOF is a suggested routine step to document the synthesis before cleavage and deprotection, which can sometimes introduce damage. nih.gov Furthermore, MALDI-TOF has been instrumental in confirming the molecular weights of purified oligonucleotides containing thymine (B56734) glycol, a related oxidized thymidine lesion. oup.com The technique can also be used to analyze the products of enzymatic digestions, providing insights into the location of modified bases within an oligonucleotide. nih.gov

| Technique | Application | Key Findings |

| ESI-MS | Purity and integrity check of modified synthetic DNA. acs.orgnih.gov | Confirmed the integrity of DNA fragments containing 5-hydroxy-5-methylhydantoin (B43818). acs.orgnih.gov |

| MALDI-TOF MS | Confirmation of oligonucleotide molecular weight and sequence. nih.govoup.com | Confirmed the molecular weights of oligonucleotides containing thymine glycol. oup.com Can be used to monitor solid-phase oligonucleotide synthesis and confirm base oxidation events. nih.gov |

| MALDI-TOF MS | Analysis of depurination sites. | Hydrolysis followed by MALDI-TOF-MS analysis allowed for the determination of the position of depurination from the mass of the resulting fragments. nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nucleoside Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound and oligonucleotides containing this modification.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and isolation of this compound and its derivatives, as well as for the oligonucleotides into which they are incorporated. snmjournals.orgumich.edu Reversed-phase HPLC is commonly used for the purification of synthetic oligonucleotides, effectively separating the full-length product from shorter failure sequences and other impurities. oup.combeilstein-journals.org

For instance, after synthesis and deprotection, oligonucleotides containing modifications like thymine glycol have been successfully purified using reversed-phase HPLC. oup.com Similarly, the purification of radiolabeled thymidine analogs for imaging studies relies on semipreparative HPLC to achieve high radiochemical purity. snmjournals.org The choice of column (e.g., C18) and mobile phase composition is critical for achieving optimal separation. snmjournals.orgusp.org HPLC is not only used for purification but also for analyzing the purity of the final product, often showing a purity level of ≥98.0% for commercial thymidine. avantorsciences.com

| Application | HPLC Method | Key Outcome |

| Purification of modified oligonucleotides | Reversed-phase HPLC | Successful purification of oligonucleotides containing thymine glycol. oup.com |

| Purification of radiolabeled nucleosides | Semipreparative reversed-phase HPLC | Achieved >99% radiochemical purity for [methyl-14C]S-dThd. snmjournals.org |

| Purity analysis of phosphoramidites | Reversed-phase HPLC (C18 column) | Assessed purity of DNA phosphoramidite (B1245037) raw materials, with typical requirements of ≥98.0%. usp.org |

| Purification of synthetic oligonucleotides | Reversed-phase HPLC | Used for the final purification of modified oligonucleotides after solid-phase synthesis and deprotection. beilstein-journals.org |

Polyacrylamide gel electrophoresis (PAGE) is a standard technique for assessing the purity and, to some extent, the structural integrity of oligonucleotides, including those modified with this compound analogs. acs.orgnih.gov Denaturing PAGE, which is run under conditions that disrupt hydrogen bonding, is particularly useful for analyzing the length and purity of single-stranded DNA oligonucleotides. mdpi.com

Following synthesis and purification, PAGE can provide a clear visual confirmation that the oligonucleotide is of the correct length and is free from significant amounts of shorter or longer contaminants. mdpi.com This technique was used to check the purity and integrity of synthetic DNA fragments containing 1-(2-Deoxy-β-d-erythro-pentofuranosyl)-5-hydroxy-5-methylhydantoin, a major oxidation product of thymidine. acs.orgnih.gov Gel electrophoresis is also a key analytical tool in enzymatic assays, such as those involving DNA repair enzymes or nucleases, where it is used to visualize the cleavage or modification of the oligonucleotide substrate over time. mdpi.comnih.gov For example, enzymatic ligation and electrophoretic migration assays have been used to infer the macroscopic duplex structure of DNA containing lesions. nih.gov

| Technique | Application | Finding |

| Denaturing PAGE | Purity assessment of synthetic oligonucleotides. mdpi.com | Confirmed the purity of modified DNA oligomers used in nuclease resistance and RNase H activity assays. mdpi.com |

| PAGE | Integrity check of modified DNA fragments. acs.orgnih.gov | Used alongside HPLC and mass spectrometry to confirm the integrity of oligonucleotides containing 5-hydroxy-5-methylhydantoin. acs.orgnih.gov |

| Electrophoretic migration assays | Structural analysis of DNA duplexes. nih.gov | Consistent with a predicted macroscopic duplex structure for oligonucleotides containing 5R-5,6-dihydro-5-hydroxythymidine. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Product Isolation and Separation

Spectroscopic Characterization Methods (e.g., UV Melting Studies)

Spectroscopic methods, particularly UV melting studies, provide valuable information on the thermodynamic stability and base-pairing properties of oligonucleotides containing this compound and its analogs. These studies are critical for understanding how such modifications affect the structure and stability of the DNA double helix. nih.govjst.go.jp

UV melting studies involve monitoring the absorbance of an oligonucleotide solution at 260 nm as the temperature is gradually increased. nih.govjst.go.jp The temperature at which 50% of the duplex DNA has dissociated into single strands is defined as the melting temperature (Tₘ). A change in Tₘ compared to an unmodified duplex indicates the stabilizing or destabilizing effect of the modification.

| Modification | Observation from UV Melting Studies | Reference |

| 5R-5,6-dihydro-5-hydroxythymidine | Destabilizes duplex DNA; preferentially base pairs with deoxyadenosine. nih.gov | nih.gov |

| 6′-C-spiro-thymidine | Inferior duplex-forming ability compared to natural DNA. jst.go.jp | jst.go.jp |

| 5-hydroxymethyluracil (B14597) (multiple) | Destabilizes DNA duplexes. rsc.org | rsc.org |

| 5-formyluracil | Did not significantly affect thermal stability in several contexts. rsc.org | rsc.org |

Biological Implications and Cellular Contexts of 5 Hydroxy Thymidine

Role in Maintaining Genomic Integrity under Conditions of Oxidative Stress

5-Hydroxy-thymidine, and its closely related chemical form 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), are products of oxidative damage to DNA. oup.comontosight.ai Cellular metabolism and exposure to environmental agents generate reactive oxygen species (ROS), which can chemically alter the building blocks of DNA. researchgate.net The highly reactive hydroxyl radical (•OH) is a primary agent in this process, attacking the thymidine (B127349) base within the DNA structure. researchgate.netnih.gov This attack can lead to the formation of various lesions, including thymidine glycol and 5-hmdU, by modifying the thymine (B56734) base. researchgate.net

The presence of these oxidized bases, such as this compound, compromises genomic integrity. These lesions can disrupt critical cellular processes like DNA replication and transcription, which can lead to the introduction of mutations or even trigger cell death. ontosight.ai To counteract this threat, cells have evolved sophisticated DNA repair mechanisms. The primary pathway responsible for excising these damaged bases is the Base Excision Repair (BER) pathway. oup.com This process is initiated by specialized enzymes called DNA glycosylases, which recognize and remove the damaged base, creating a site that is subsequently repaired to restore the original DNA sequence. ontosight.ai

Table 1: Key Enzymes in the Repair of Oxidized Thymidine Lesions

oup.comuu.nloup.comnih.gov| Enzyme/Enzyme Class | Organism/System | Function | Reference |

|---|---|---|---|

| HmUra-DNA glycosylase | Mammalian Cells | Recognizes and removes 5-hydroxymethyluracil (B14597) (the base of 5-hmdU) from DNA. | |

| SMUG1 (Single-strand selective monofunctional uracil-DNA glycosylase) | Human | Removes 5-hmdU and other pyrimidine (B1678525) oxidation products from both single-stranded and double-stranded DNA. | |

| Endonuclease III (Nth) & Endonuclease VIII (Nei) | E. coli | Recognize and remove oxidized pyrimidines, including degradation products of thymidine oxidation. | |

| TDG (Thymine DNA Glycosylase) & MBD4 | Mammalian | Can remove 5-hydroxymethyluracil, particularly when it arises from the deamination of 5-hydroxymethylcytosine (B124674). |

Research into this compound as a DNA Damage Biomarker

Given that this compound and its derivatives are direct products of oxidative DNA damage, their quantification in biological samples serves as a valuable biomarker for assessing the level of oxidative stress within an organism. researchgate.netnih.gov When DNA is damaged, cellular repair mechanisms like BER excise the lesion. The removed damaged nucleoside is often excreted in urine, allowing for non-invasive measurement.

Advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are employed to accurately quantify these modified nucleosides in DNA isolated from blood or other tissues, as well as in urine. nih.govmdpi.com Elevated levels of these biomarkers are associated with conditions linked to high oxidative stress, including cancer. researchgate.netnih.gov For instance, a study found significantly higher levels of 5-hydroxymethyl-2'-deoxyuridine in the DNA from the peripheral blood of breast cancer patients compared to healthy controls. nih.gov This suggests that such measurements could be a useful tool for diagnostics and for assessing disease risk and progression. nih.govfrontiersin.org

Biological Relevance in Specific Organisms and Cellular Systems

In bacterial systems, the presence of 5-hydroxymethyl-2'-deoxyuridine (5-hmdU) in the genome is recognized as a significant form of DNA damage with clear biological consequences. Research has shown that 5-hmdU, a major product of ionizing radiation on thymidine, is highly mutagenic in the bacterium Salmonella typhimurium and is a potent inducer of the lambda prophage in Escherichia coli. oup.com Its mutagenic activity in Salmonella includes causing both base-pair substitutions and frameshift mutations. oup.com

The ability of this modified thymidine to trigger prophage induction—the activation of a dormant virus within the bacterial genome—and its strong mutagenicity underscore its biological importance as a threat to bacterial genomic integrity. oup.com Furthermore, studies have demonstrated that related oxidative lesions are mutagenic in E. coli, producing specific C-to-T transition mutations. mit.edu Bacteria possess repair enzymes, such as Endonuclease III and Endonuclease VIII, that can recognize and excise various forms of oxidized pyrimidines, highlighting the evolutionary pressure to mitigate the harmful effects of this type of DNA damage. oup.com

The study of bacteriophages (viruses that infect bacteria) offers a dual perspective on thymidine modifications. On one hand, the introduction of 5-hmdU through oxidative damage represents a threat that can trigger a viral response, such as the induction of the lambda prophage from the E. coli chromosome. oup.com

On the other hand, some bacteriophages have evolved to use 5-hmdU as a natural component of their own genomes, completely replacing thymidine. acs.orgfrontiersin.org In phages like Bacillus phage SPO1 and SP8, 5-hmdU is synthesized enzymatically before DNA replication and incorporated into the phage genome. acs.orgoup.com This modification serves as a defense mechanism, protecting the phage DNA from the host bacterium's restriction enzymes, which are designed to cleave foreign DNA. nih.govresearchgate.net Some phages take this a step further, using the 5-hydroxymethyl group of 5-hmdU as a chemical handle for further "hypermodification," adding molecules like amino acids or sugars to create even more complex bases that enhance protection. oup.comnih.gov This demonstrates a remarkable evolutionary adaptation where a DNA lesion in one context is used as a protective, functional base in another.

In most eukaryotes, 5-hydroxymethyluracil (5hmU, the base component of this compound) is a rare DNA lesion resulting from oxidative damage. pnas.org However, it is found in extraordinarily high amounts in the DNA of dinoflagellates, a group of marine plankton, where it replaces a substantial portion of thymine. mdpi.comoup.com In some species, 5hmU can account for over 44% of the total thymidine bases. pnas.org

Unlike damage-induced formation, the 5hmU in dinoflagellates is created enzymatically after DNA replication. biorxiv.orgresearchgate.net Researchers have identified enzymes homologous to the TET/JBP family that are responsible for this post-replicative hydroxylation of thymidine residues directly within the DNA polymer. pnas.orgbiorxiv.org This intentional modification is believed to play a key epigenetic role, particularly in silencing transposable elements, thereby contributing to genome stability. pnas.orgresearchgate.net

This enzymatic synthesis is not unique to dinoflagellates. In mammals, TET enzymes can also oxidize thymine to form 5hmU, although at much lower levels. researchgate.net Additionally, 5hmU can be formed through the deamination of 5-hydroxymethylcytosine (5hmC), another base created by TET enzymes. nih.gov The existence of these enzymatic pathways highlights a broader biological role for this compound and its derivatives beyond being mere products of DNA damage.

Table 2: Formation Pathways of 5-Hydroxymethyluracil in DNA

oup.comresearchgate.netbiorxiv.orgrsc.orgacs.orgacs.orgoup.comnih.govfrontiersin.org| Formation Pathway | Mechanism | Biological Context | Reference |

|---|---|---|---|

| Oxidative Damage | Reactive oxygen species (e.g., •OH) attack the methyl group of thymine. | A common DNA lesion in all aerobic organisms, associated with stress and disease. | |

| Enzymatic Synthesis (Post-Replicative) | TET/JBP family enzymes directly hydroxylate thymine bases already in the DNA strand. | Highly abundant in dinoflagellates (epigenetic role); occurs at low levels in mammals and protozoans. | |

| Enzymatic Synthesis (Pre-Replicative) | dUMP is converted to 5-hydroxymethyl-2'-deoxyuridine 5'-triphosphate (5hmUTP), which is then used by DNA polymerase. | Primary pathway in some bacteriophages to build their genomes. | |

| Deamination | The base 5-hydroxymethylcytosine (5hmC) loses an amine group, converting it to 5hmU. | An alternative pathway in mammalian cells, linking cytosine and thymine modification pathways. |

Computational and Biophysical Modeling of 5 Hydroxy Thymidine Interactions

Molecular Dynamics (MD) Simulations of DNA Containing 5-Hydroxy-thymidine

While direct and extensive Molecular Dynamics (MD) simulations specifically focused on this compound within a DNA duplex are not widely documented in publicly available literature, valuable inferences can be drawn from simulations of structurally related DNA lesions. For instance, MD simulations have been performed on DNA dodecamers containing lesions such as the 5-hydroxy-6-cytosinyl radical and thymine (B56734) glycol. dbcls.jpnih.govjst.go.jpnih.gov

These studies consistently reveal that even a small, localized damage to a DNA base can induce significant global conformational changes in the DNA structure. nih.govnih.gov Simulations of a DNA dodecamer with a 5-hydroxy-6-cytosinyl radical showed that the stabilized structure after 100 picoseconds was distorted and bent in the vicinity of the damaged site. dbcls.jpnih.govnih.gov This is analogous to the distortions observed in simulations of DNA containing thymine glycol, a common product of oxidative DNA damage. dbcls.jpnih.gov These findings suggest that the presence of a hydroxyl group, as in this compound, could similarly lead to localized kinking or bending of the DNA helix.

Furthermore, MD simulations on DNA containing 5-hydroxymethyluracil (B14597), a related modified base, have indicated that such modifications can enhance the flexibility of the DNA double helix. cam.ac.uk This increased flexibility might play a role in the mechanical stability of chromatin and influence the dynamics of DNA-protein interactions. cam.ac.uk It is plausible that this compound could induce similar effects on DNA dynamics.

A summary of expected structural perturbations based on analogous simulations is presented below:

| Simulated Lesion | Key Findings from MD Simulations | Potential Implication for this compound |

| 5-hydroxy-6-cytosinyl radical | Distorted and bent DNA structure near the damage site. dbcls.jpnih.govnih.gov | Induction of local kinking or bending in the DNA helix. |

| Thymine glycol | Local distortion and bending of the DNA duplex. dbcls.jpnih.gov | Similar structural perturbations as other hydroxylated pyrimidines. |

| 5-hydroxymethyluracil | Enhanced flexibility of the DNA double helix. cam.ac.uk | Potential increase in DNA flexibility, affecting chromatin dynamics. |

Quantum Mechanical (QM) Studies of Formation Pathways and Reactivity

Quantum mechanical (QM) and hybrid QM/molecular mechanics (QM/MM) methods are powerful tools for investigating the electronic rearrangements that govern chemical reactions, such as the formation of DNA lesions and their subsequent reactivity. nih.govnih.gov While specific QM studies on the formation of this compound are not extensively detailed, the mechanisms of related enzymatic reactions provide a framework for understanding its potential formation and reactivity.

For example, QM/MM studies have been instrumental in elucidating the catalytic mechanism of thymidylate synthase, the enzyme responsible for methylating 2'-deoxyuridine-5'-monophosphate (dUMP) to form thymidine (B127349) 5'-monophosphate (dTMP). nih.govnih.gov These studies have characterized the stationary points, including transition states and intermediates, along the reaction pathway. nih.gov Analysis of the full energy profile has revealed that the hydride transfer step is rate-limiting. nih.gov Such computational approaches could be adapted to model the formation of this compound, which can arise from the oxidation of the methyl group of thymine.

The reactivity of hydroxyl radicals with DNA bases has also been a subject of computational investigation. researchgate.net These studies focus on aspects like hydrogen abstraction from the DNA sugar moiety or the methyl group of thymine. researchgate.netmdpi.com QM calculations can predict the energetics of such reactions, providing insight into the initial steps of DNA damage that could lead to the formation of this compound. The formation of tandem DNA lesions induced by hydroxyl radicals, where a single radical can cause damage to adjacent bases, has also been modeled, highlighting the complexity of these damage pathways. mdpi.com

Prediction of Structural Changes and Enzyme Recognition Mechanisms

The introduction of a this compound lesion into a DNA duplex is predicted to cause significant structural and thermodynamic destabilization. Experimental UV melting studies on duplexes containing 5R-5,6-dihydro-5-hydroxythymidine have shown that this lesion destabilizes the DNA duplex. nih.gov These experimental findings are supported by computational studies which suggest that the C5-methyl group of the lesion adopts a pseudoaxial orientation, leading to a disruption in base stacking. acs.org

The destabilizing effect of such lesions may serve as a recognition signal for DNA repair enzymes. For instance, the 5-hydroxy-2'-deoxycytidine (B120496) lesion, another product of oxidative DNA damage, is known to be highly destabilizing. nih.gov This thermodynamic instability is thought to lower the energy barrier for the base to flip out of the DNA helix and into the active site of a DNA glycosylase for excision. nih.gov It is plausible that this compound is recognized by repair enzymes through a similar mechanism of thermodynamic destabilization and base flipping. nih.gov

The recognition of 5-substituted pyrimidines by various enzymes has been a focus of computational and structural studies. For example, conformational analysis of certain 5-substituted anhydrohexitol nucleosides revealed that while they exist in an equilibrium of conformations in solution, they adopt a specific conformation when bound to the active site of HSV-1 thymidine kinase. nih.gov This suggests that the enzyme can induce a conformational change in the nucleoside, a principle that likely applies to the recognition of this compound by repair enzymes. nih.gov

| Feature | Predicted Effect of this compound | Basis of Prediction |

| DNA Duplex Stability | Destabilization | UV melting studies and computational models of 5R-5,6-dihydro-5-hydroxythymidine. nih.govacs.org |

| Base Stacking | Disruption | Computational model showing a pseudoaxial orientation of the C5-methyl group in a related lesion. acs.org |

| Enzyme Recognition | Facilitated by thermodynamic instability and base flipping. | Analogy with the repair mechanism of 5-hydroxy-2'-deoxycytidine. nih.gov |

| Conformational Change | Potential for enzyme-induced conformational changes upon binding. | Conformational analysis of other 5-substituted pyrimidine (B1678525) nucleosides with viral kinases. nih.gov |

Theoretical Studies of Nucleoside-Enzyme Interactions (e.g., Thymidine Phosphorylase)

Theoretical studies, including molecular modeling and QM/MM approaches, have been extensively used to understand the interaction of nucleosides and their analogues with enzymes like thymidine phosphorylase (TP). tandfonline.comtandfonline.com TP is a key enzyme in the pyrimidine salvage pathway and is involved in the activation of certain chemotherapeutic agents. tandfonline.comnih.gov

Molecular modeling studies based on the X-ray crystal structure of human TP have provided insights into its mechanism, suggesting it proceeds through an α-oxacarbenium-like transition state. tandfonline.com These studies have also been used to investigate the binding of various 5-substituted uracil (B121893) derivatives. tandfonline.comtandfonline.com While direct theoretical studies of this compound with TP are not prominent, the existing models for other 5-substituted nucleosides can serve as a template for such investigations.

Molecular docking studies are a common computational tool used to predict the binding modes of inhibitors to TP. researchgate.net These studies have identified key amino acid residues in the active or allosteric sites that interact with inhibitors. For example, docking studies of various inhibitors have shown interactions with residues such as Asp391, Arg388, and Leu389 in an allosteric site of TP. researchgate.net Such computational approaches could be employed to predict the binding affinity and orientation of this compound in the active site of TP, helping to rationalize its potential as a substrate or inhibitor. The insights gained from these theoretical studies are crucial for understanding the structure-activity relationships and for the rational design of novel enzyme inhibitors. nih.gov

Future Research Directions in 5 Hydroxy Thymidine Biology and Chemistry

Elucidating Novel Enzymatic Pathways for 5-Hydroxy-thymidine Processing and Repair

While the base excision repair (BER) pathway is recognized as a major route for the removal of 5-OH-dT and its deaminated product, 5-hydroxymethyluracil (B14597) (5-hmU), from DNA, the full complement of enzymes involved and the intricacies of their regulation are not completely understood. Future research should focus on identifying and characterizing novel enzymes that process these lesions.

In some bacteriophages, thymidine (B127349) in DNA is extensively modified post-replication from a 5-hydroxymethyluridine (B1210401) (5-hmdU) precursor. nih.govoup.com This highlights the existence of diverse enzymatic pathways for modifying the 5-position of thymine (B56734). While distinct from repair, these pathways suggest a broader enzymatic toolkit for interacting with this position on the pyrimidine (B1678525) ring that could have parallels in repair mechanisms across different organisms. For instance, studies on bacteriophages have revealed complex enzymatic pathways that utilize 5-hmdU to create hypermodified bases, involving enzymes like radical SAM isomerases and PLP-dependent decarboxylases. nih.govoup.com Investigating whether similar enzymatic activities exist in eukaryotes for the recognition and processing of 5-OH-dT could uncover new repair mechanisms.

The human BER pathway involves several DNA glycosylases that recognize and excise damaged bases. nih.gov While enzymes like Thymine DNA Glycosylase (TDG) and Single-strand-selective monofunctional uracil (B121893) glycosylase 1 (SMUG1) are known to act on oxidized pyrimidines, their substrate specificity and efficiency towards 5-OH-dT in various sequence contexts and chromatin environments warrant deeper investigation. nih.govplos.org For example, TDG is known to excise 5-formylcytosine (B1664653) and 5-carboxycytosine, but not 5-hydroxymethylcytosine (B124674), highlighting its specific recognition capabilities that may also apply to thymidine analogs. plos.org Furthermore, the discovery of novel endonucleases, such as Endonuclease Q (EndoQ) in archaea which nicks DNA 5' to a damaged base, suggests that alternative excision repair (AER) pathways may also play a role in processing lesions like 5-OH-dT in some organisms. oup.com

Future studies should employ a combination of genetic, biochemical, and proteomic approaches to screen for novel proteins that bind to or process 5-OH-dT-containing DNA. This could lead to the discovery of new glycosylases, endonucleases, or other repair factors, providing a more complete picture of how cells maintain genomic integrity in the face of oxidative stress.

Development of Advanced Chemical Probes for In Vivo Lesion Detection

A significant challenge in studying 5-OH-dT is its low abundance in the genome, making in vivo detection and quantification difficult. The development of advanced chemical probes is crucial for overcoming this hurdle and enabling real-time monitoring of lesion formation and repair within living cells.

Current methods for detecting DNA synthesis and modifications often rely on thymidine analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). pnas.orgnih.gov These techniques, particularly the "click chemistry" approach with EdU, offer high sensitivity and speed. pnas.orgnih.govbiorxiv.org Future research could adapt these principles to develop probes specifically for 5-OH-dT. This might involve creating a modified version of 5-hydroxy-2'-deoxyuridine (B1206715) that can be incorporated into DNA and subsequently tagged with a fluorescent reporter for visualization.

Another promising avenue is the development of chemical probes that can directly and selectively react with the 5-hydroxyl group of thymidine within the DNA double helix. Such a probe would allow for the direct labeling of endogenous 5-OH-dT lesions without the need for prior incorporation of an analogue. This approach would be invaluable for studying the endogenous formation of 5-OH-dT in response to oxidative stress and its subsequent repair.

Furthermore, the design of novel chemical probes can benefit from understanding the limitations of current tools. For instance, some probes require enzymatic activation that may not be present in all organisms, as seen with the lack of thymidine kinase in Plasmodium species which limits the use of standard EdU. biorxiv.org Therefore, developing probes that bypass specific enzymatic pathways could have broader applicability. The ultimate goal is to create a suite of highly sensitive and specific chemical probes that enable the imaging and quantification of 5-OH-dT in single cells and even whole organisms, providing unprecedented insights into the dynamics of this DNA lesion in health and disease.

| Probe Type | Detection Principle | Potential Application for 5-OH-dT |

| Thymidine Analogues | Incorporation during DNA synthesis followed by detection (e.g., antibody for BrdU, click chemistry for EdU). pnas.orgnih.gov | Development of a 5-OH-dT analogue for metabolic labeling and tracking of newly formed lesions. |

| Direct Chemical Labeling | A chemical reagent that selectively reacts with the target modification in situ. | A probe that specifically binds to the 5-hydroxyl group of thymidine for direct visualization of endogenous lesions. |

| Enzyme-Independent Probes | Probes designed to be metabolized and incorporated without reliance on specific cellular enzymes like thymidine kinase. biorxiv.org | Broader applicability for detecting 5-OH-dT in diverse organisms and cell types. |

High-Resolution Structural Studies of this compound in DNA-Protein Complexes

Understanding the structural basis of how repair enzymes recognize and bind to 5-OH-dT within DNA is fundamental to deciphering the mechanisms of its repair. High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are essential for visualizing these interactions at an atomic level.

Future research should prioritize obtaining crystal or cryo-EM structures of DNA repair enzymes, particularly DNA glycosylases like TDG and NTH1, in complex with DNA substrates containing 5-OH-dT. nih.gov These structures would reveal the specific amino acid residues that form the binding pocket for the lesion and the conformational changes that occur in both the protein and the DNA upon binding. For example, high-resolution structures have been instrumental in understanding how TDG interacts with substrates like 5-formylcytosine, revealing a network of specific DNA-protein contacts. plos.org Similar studies with 5-OH-dT would clarify how the hydroxyl group is accommodated and how the enzyme distinguishes it from the methyl group of normal thymine.

Recent advancements in structural biology, including the ability to solve structures of large, dynamic complexes, open the door to studying 5-OH-dT in more complex biological contexts, such as within a nucleosome or in the presence of multiple interacting repair factors. oup.comrsc.org These studies will provide a detailed blueprint of the molecular recognition events that govern the fate of 5-OH-dT in the cell.

Exploration of Interplay with Other Epigenetic Modifications (e.g., 5-hydroxymethylcytosine) and Their Regulatory Roles

The cellular environment is a complex landscape of various DNA and histone modifications that collectively regulate gene expression and chromatin structure. nih.govimrpress.com 5-OH-dT, as a product of oxidative stress, does not exist in isolation. Its presence could influence, or be influenced by, other epigenetic marks, most notably the derivatives of 5-methylcytosine (B146107) (5mC), such as 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). mdpi.comfrontiersin.org

Future research should investigate the potential interplay between oxidative DNA damage leading to 5-OH-dT and the enzymatic pathways that regulate cytosine modifications. The Ten-Eleven Translocation (TET) enzymes, which oxidize 5mC to 5hmC, 5fC, and 5caC, are central to active DNA demethylation and epigenetic regulation. imrpress.commdpi.comnih.gov Since both the formation of 5-OH-dT and the oxidation of 5mC involve reactive oxygen species (directly or as co-substrates), there could be a coordinated cellular response to oxidative stress that impacts both DNA damage and epigenetic states.